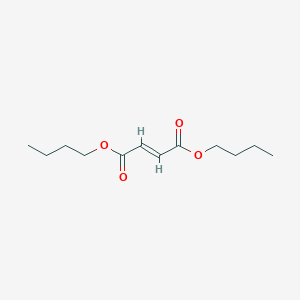

Dibutyl fumarate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165581. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Fumarates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibutyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSLOWBPDRZSMB-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C/C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021865 | |

| Record name | Dibutyl (2E)-but-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear nearly colorless liquid; [Acros Organics MSDS] | |

| Record name | Dibutyl fumarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

105-75-9, 82807-35-0 | |

| Record name | Dibutyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165581 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIBUTYL FUMARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl (2E)-but-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQM31Z1NU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Dibutyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical and physical properties of dibutyl fumarate. This compound (DBF) is an unsaturated polyester with the molecular formula C₁₂H₂₀O₄. It is a colorless to pale yellow liquid with a faint, fruity odor.[1] Primarily utilized as a plasticizer and a comonomer in polymer production, its chemical characteristics are of significant interest in materials science and chemical synthesis.[2] This document collates essential quantitative data, details experimental protocols for property determination, and outlines its primary reactivity, including its synthesis and role in polymerization.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are critical for its handling, application, and safety considerations in a laboratory and industrial setting.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₄ | [3] |

| Molecular Weight | 228.28 g/mol | [3] |

| Appearance | Clear, colorless to almost colorless liquid | [1][3] |

| Odor | Slightly sweet, fruity | [1] |

| Melting Point | -18 °C | |

| Boiling Point | 285 °C (at 760 mmHg); 141 °C (at 8 mmHg) | |

| Density | 0.98 - 0.99 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.4455 - 1.45 | |

| Vapor Pressure | 0.164 Pa at 20 °C | |

| LogP (Octanol/Water Partition Coefficient) | 4.62 at 35 °C |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | 11.09 mg/L at 20 °C (Insoluble/Slightly Soluble) | [1] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

| Acetone | Soluble | |

| Chloroform | Soluble |

Table 3: Safety and Flammability Data for this compound

| Property | Value | Source(s) |

| Flash Point | 90 °C - 142 °C (Closed Cup) | [4] |

| Auto-ignition Temperature | 255 °C | |

| GHS Hazard Statements | H315: Causes skin irritation; H319: Causes serious eye irritation |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of this compound is determined using the methods described in OECD Test Guideline 103.[5][6][7] This guideline outlines several methods, including the ebulliometer, dynamic vapor pressure, and distillation methods.[6][7]

Method Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[5][6]

Apparatus:

-

A heating bath (e.g., oil bath)

-

A boiling tube with a side arm

-

A thermometer calibrated to the appropriate range

-

A capillary tube sealed at one end

Procedure (Distillation Method):

-

A small sample of this compound is placed in the boiling tube.

-

The thermometer is positioned so that the bulb is level with the side arm of the boiling tube.

-

The capillary tube is placed in the boiling tube with the open end downwards.

-

The apparatus is heated gently in the heating bath.

-

As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.

-

The temperature at which the liquid is observed to rise rapidly in the capillary tube upon slight cooling is recorded as the boiling point.[1]

-

The observed boiling point is corrected to standard atmospheric pressure.

Caption: Workflow for Boiling Point Determination (OECD 103).

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound is determined following the flask method described in OECD Test Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[8][9][10][11]

Method Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.[8][10]

Apparatus:

-

A thermostatically controlled water bath or shaker

-

Glass flasks with stoppers

-

A suitable analytical instrument for concentration measurement (e.g., GC, HPLC)

-

Centrifuge or filtration apparatus

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is tightly stoppered and agitated in the thermostatically controlled bath at a constant temperature (e.g., 20 °C) until equilibrium is reached. A preliminary test can determine the time required to reach saturation.[8]

-

After equilibration, the mixture is centrifuged or filtered to separate the aqueous phase from the undissolved this compound.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

The procedure is repeated to ensure the results are consistent.

Caption: Experimental Workflow for Water Solubility (OECD 105).

Determination of Flash Point (ASTM D93)

The flash point of this compound is determined using the Pensky-Martens closed-cup tester as described in ASTM D93.[4][12][13] This method is suitable for liquids with a high viscosity or a tendency to form a surface film.[4]

Method Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically applied to the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[4][14]

Apparatus:

-

Pensky-Martens closed-cup flash tester

-

Calibrated thermometer

Procedure (Procedure A):

-

The test cup is cleaned and dried thoroughly.

-

The sample of this compound is cooled to at least 18 °C below the expected flash point and 75 mL is placed into the cup.[4]

-

The lid is placed on the cup, and the assembly is positioned in the heating apparatus.

-

The sample is heated at a specified, constant rate while being stirred at 90-120 rpm.[4][15]

-

The ignition source is applied at regular temperature intervals by dipping it into the vapor space. Stirring is stopped during the application of the ignition source.[4]

-

The temperature at which a distinct flash is observed is recorded as the flash point.

-

The observed flash point is corrected for any deviation in barometric pressure from the standard.[14]

Chemical Reactivity and Synthesis

Synthesis of this compound via Fischer Esterification

This compound is commercially produced by the direct esterification of fumaric acid with n-butanol.[16] This reaction is a classic example of Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction:

Fumaric Acid + 2 n-Butanol ⇌ this compound + 2 Water

Experimental Protocol (General):

-

Fumaric acid and an excess of n-butanol are charged into a reaction vessel equipped with a stirrer, a thermometer, and a reflux condenser with a Dean-Stark trap.

-

A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.[17]

-

The reaction mixture is heated to reflux. The water produced during the esterification is azeotropically removed with n-butanol and collected in the Dean-Stark trap to drive the equilibrium towards the product.

-

The reaction is monitored for completion (e.g., by measuring the amount of water collected or by chromatographic analysis of the reaction mixture).

-

Upon completion, the reaction mixture is cooled. The excess n-butanol is removed under reduced pressure.

-

The crude product is then purified, typically by washing with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water.[16]

-

The final product is dried over an anhydrous drying agent (e.g., sodium sulfate) and may be further purified by vacuum distillation.[16]

Caption: Synthesis of this compound via Fischer Esterification.

Reactivity in Polymerization

The carbon-carbon double bond in the fumarate backbone allows this compound to participate in polymerization reactions.[1] It is often used as a comonomer in free-radical polymerization to modify the properties of polymers such as polystyrene and poly(vinyl acetate).[2]

Free-Radical Copolymerization Mechanism (Example with a Vinyl Monomer):

The free-radical polymerization process consists of three main stages: initiation, propagation, and termination.

-

Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating to form primary radicals (I•). These radicals then add to a monomer unit (this compound or a vinyl comonomer) to create a monomer radical.

-

Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This step repeats, leading to the growth of the polymer chain.

-

Termination: The growth of the polymer chain is terminated, typically by the combination of two growing radical chains or by disproportionation.

Caption: Free-Radical Copolymerization Mechanism.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR are used to confirm the structure of this compound and can be used to analyze the microstructure of polymers containing this monomer.[18]

-

¹³C NMR (Predicted): Key shifts would include those for the carbonyl carbons, the olefinic carbons of the double bond, and the carbons of the butyl chains.

-

¹H NMR (Predicted): Signals would be expected for the vinyl protons and the protons of the butyl groups, with characteristic splitting patterns and chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.[19]

-

C=O Stretch (Ester): A strong absorption band is typically observed around 1720-1740 cm⁻¹.

-

C=C Stretch (Alkene): An absorption band is expected in the region of 1640-1680 cm⁻¹.

-

C-O Stretch (Ester): Strong absorptions are typically found in the 1000-1300 cm⁻¹ range.

-

C-H Bends and Stretches: Corresponding to the alkyl groups and vinyl protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 228. Common fragments would result from the loss of butoxy groups, butyl groups, and other characteristic cleavages of the ester.[3]

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound, provided detailed experimental protocols for their determination, and outlined its primary synthesis and reactivity. The data presented is essential for researchers, scientists, and drug development professionals working with this compound, ensuring its safe and effective use in various applications. The provided experimental workflows and reaction diagrams offer a clear visual representation of the core processes associated with this compound.

References

- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C12H20O4 | CID 5271570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. delltech.com [delltech.com]

- 5. oecd.org [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. filab.fr [filab.fr]

- 12. precisionlubrication.com [precisionlubrication.com]

- 13. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 14. scribd.com [scribd.com]

- 15. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound | 105-75-9 | Benchchem [benchchem.com]

- 19. Conformations of some αβ-unsaturated carbonyl compounds. Part IV. Infrared spectra of dimethyl, diethyl, and di-n-butyl fumarates and maleates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Dibutyl Fumarate

Dibutyl fumarate (DBF) is an unsaturated diester that serves as a significant comonomer and internal plasticizer in the production of various polymers, including polystyrene and PVC.[1][2] Its chemical structure, featuring a trans-configured double bond, imparts specific physical and chemical properties that are leveraged in numerous industrial applications, from coatings and adhesives to materials for food packaging.[2][3] This guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most prevalent method for synthesizing this compound is the direct esterification of fumaric acid with n-butanol, typically in the presence of an acid catalyst.[1][4][5] Alternative routes include the esterification and isomerization starting from maleic anhydride and n-butanol.[3][6]

Direct Esterification of Fumaric Acid

This process involves the reaction between fumaric acid and n-butanol. The reaction is an equilibrium process and is typically catalyzed by a strong acid, such as sulfuric acid.[6]

Experimental Protocol: Direct Esterification

A detailed experimental protocol for the synthesis of this compound via direct esterification is as follows:

-

Reaction Setup: To a well-stirred mixture of fumaric acid (80 mmol), n-butanol (180 mmol), and acetonitrile (162 mmol), slowly add concentrated sulfuric acid (98%, 94 mmol, 5 mL) at room temperature.[6]

-

Reaction Conditions: Heat the reaction mixture and maintain the temperature between 80-85°C for 16-18 hours.[6] Monitor the progress of the reaction by observing the amount of water generated.[7] The reaction is considered near completion when water generation ceases.[7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.[6][7] Carefully add the cooled reaction mixture to a 20% sodium carbonate solution (100 mL) to neutralize the acid catalyst.[6]

-

Extraction: Extract the product from the aqueous layer using dichloromethane (2 x 50 mL).[6]

-

Purification: Combine the organic layers and wash with water (100 mL).[6] Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[6]

-

Final Purification: If minor impurities are present, purify the product using silica gel column chromatography with a solvent system of ethyl acetate and petroleum ether (1:9 v/v).[6] The expected yield of the final product is typically in the range of 60-99%.[6]

Table 1: Summary of Synthesis Conditions for this compound

| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Direct Esterification | Fumaric acid, n-Butanol | Sulfuric acid | 80 - 85 | 16 - 18 | 60 - 99 | [6] |

| From Alkyl Acid Maleate | Butyl acid maleate, n-Butanol | Hydrogen halide | 100 - 175 | Not specified | High | [3] |

| Isomerization | Dibutyl maleate | Ammonium chloride | 150 | 2 | 96 | [8] |

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

The characterization of this compound involves a combination of physicochemical and spectroscopic methods to confirm its identity, purity, and properties.

Physicochemical Properties

This compound is a clear, colorless liquid.[1] It is insoluble in water but soluble in organic solvents like acetone and chloroform.[4] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₄ | [4][6] |

| Molecular Weight | 228.28 g/mol | [4][6][9] |

| Appearance | Clear colorless liquid | [1][4] |

| Boiling Point | 285 °C; 141 °C at 8 mmHg | [10][11] |

| Melting Point | -18 °C; -13.5 °C | [11][12] |

| Density | 0.987 g/cm³ at 20°C | [4][12] |

| Refractive Index | 1.452 | [4][10] |

| Flash Point | 136.4 ± 18.2°C; 142 °C | [4][10] |

| Solubility in Water | Insoluble; 11.09 mg/L at 20°C | [4][5][10] |

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[5] The spectrum of this compound will show characteristic absorption bands for the C=O stretching of the ester group and the C=C stretching of the alkene.[5][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.[5]

Experimental Protocol: Characterization

-

Sample Preparation: Ensure the this compound sample is pure and dry. For IR spectroscopy, a thin film of the liquid can be placed between salt plates.[9] For NMR spectroscopy, dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumental Analysis:

-

FTIR: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

NMR: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

MS: Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

-

-

Data Interpretation: Analyze the obtained spectra to confirm the presence of key structural features of this compound. Compare the data with literature values or spectral databases.[9][14][15][16]

Logical Relationship for Characterization

Caption: A schematic outlining the characterization process for this compound.

Chemical Reaction Diagram

Caption: Synthesis of this compound via direct esterification.

References

- 1. This compound | 105-75-9 [chemicalbook.com]

- 2. bisley.biz [bisley.biz]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound (DBF) - CAS 105-75-9 - Suppliers China - Weifang Integratechem Co., Ltd. [integratechem.com]

- 5. This compound | 105-75-9 | Benchchem [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Manufacturing method and process of this compound-Chemwin [en.888chem.com]

- 8. AT307378B - Process for the preparation of fumaric acid esters - Google Patents [patents.google.com]

- 9. This compound | C12H20O4 | CID 5271570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 105-75-9 | TCI AMERICA [tcichemicals.com]

- 11. This compound [chembk.com]

- 12. fr.cpachem.com [fr.cpachem.com]

- 13. Conformations of some αβ-unsaturated carbonyl compounds. Part IV. Infrared spectra of dimethyl, diethyl, and di-n-butyl fumarates and maleates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. guidechem.com [guidechem.com]

- 15. This compound(105-75-9) IR Spectrum [chemicalbook.com]

- 16. n-Butyl fumarate(105-76-0) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to Diisopropyl azodicarboxylate (CAS 2446-83-5)

It appears there has been a misunderstanding regarding the provided CAS number. CAS number 105-75-9 corresponds to Dibutyl fumarate , a chemical primarily used as a plasticizer and in the synthesis of polymers. The available technical data for this compound, while extensive in its own right, does not align with the user's request for an in-depth guide focused on signaling pathways and complex experimental protocols relevant to drug development professionals.

To provide a response that meets the core requirements of the prompt, including detailed biological mechanisms and experimental workflows, we will proceed with a substance more suited to such a technical guide: Diisopropyl azodicarboxylate (DIAD) , CAS number 2446-83-5. DIAD is a key reagent in a wide range of organic syntheses, most notably the Mitsunobu reaction, which is of significant interest to researchers and drug development professionals. This allows for a comprehensive guide that includes reaction mechanisms and experimental considerations as requested.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Diisopropyl azodicarboxylate (DIAD), a versatile reagent in organic chemistry.

Chemical and Physical Properties

DIAD is an orange liquid with the chemical formula C8H14N2O4.[1] It is the diisopropyl ester of azodicarboxylic acid and is soluble in many organic solvents but insoluble in water.[2][3] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H14N2O4 | [2] |

| Molar Mass | 202.210 g·mol−1 | [1] |

| Appearance | Orange liquid | [1] |

| Density | 1.027 g/cm3 | [1] |

| Melting Point | 3 to 5 °C (37 to 41 °F; 276 to 278 K) | [1] |

| Boiling Point | 75 °C (167 °F; 348 K) at 0.25 mmHg | [1] |

| Refractive Index (nD) | 1.418-1.422 | [1] |

| Solubility in water | Insoluble | [1] |

Synthesis of Diisopropyl azodicarboxylate

Several methods for the synthesis of DIAD have been reported. A common laboratory-scale synthesis involves the reaction of isopropyl chloroformate with hydrazine to form diisopropyl hydrazine-1,2-dicarboxylate, which is then oxidized to DIAD using an oxidizing agent such as hydrogen peroxide.[4]

A patented industrial synthesis method involves the following two main steps:

-

Formation of hydrogenated diisopropyl azodiformate: Isopropyl carbazate and diethyl carbonate are reacted in the presence of a base and a solvent at elevated temperatures. The pH is then adjusted to yield the hydrogenated intermediate.[5][6]

-

Oxidation: The intermediate is dissolved in a sulfuric acid solution and oxidized with hydrogen peroxide in the presence of a catalyst at low temperatures to produce DIAD.[5][6]

Applications in Organic Synthesis

DIAD is a versatile reagent with numerous applications in organic synthesis. It is a strong oxidizing agent and a source of nitrogen.[3]

The most prominent application of DIAD is as a key reagent in the Mitsunobu reaction, where it is used in conjunction with triphenylphosphine (PPh3).[1][2][3][7] This reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups, such as esters, ethers, azides, and thiols, with inversion of stereochemistry.[7][8] DIAD acts as the oxidant for the triphenylphosphine, which is converted to triphenylphosphine oxide.[9]

The general mechanism of the Mitsunobu reaction is as follows:

-

Triphenylphosphine attacks DIAD to form a betaine intermediate.[8]

-

The betaine deprotonates the acidic nucleophile (e.g., a carboxylic acid).[8]

-

The alcohol adds to the phosphonium salt, forming an alkoxyphosphonium salt, which is a good leaving group.[7]

-

The nucleophile displaces the activated alcohol via an SN2 reaction, resulting in the desired product with inverted stereochemistry.[7][8]

Beyond the Mitsunobu reaction, DIAD is utilized in several other important organic transformations:

-

Aza-Baylis-Hillman Reaction: DIAD is used to generate aza-Baylis-Hillman adducts with acrylates.[1][2]

-

Selective Deprotection: It can be used for the selective deprotection of N-benzyl groups in the presence of other protecting groups.[1][10]

-

Oxidation of Alcohols: In combination with a nitroxyl radical catalyst, DIAD can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[11]

-

Photoorganocatalytic Amide Synthesis: DIAD can react with aldehydes in a photoorganocatalytic process to form an intermediate that then reacts with amines to produce amides.[2][11]

-

Polymer Chemistry: DIAD can act as a thermal initiator for polymerization reactions.[2][5]

-

Foaming Agent: It is used as a foaming agent for vinyl resins and rubbers, producing light-colored foams with uniform pore structures.[2][10][12]

Experimental Protocols

A typical experimental protocol for a Mitsunobu reaction is as follows:

-

Dissolve the alcohol, carboxylic acid (or other nucleophile), and triphenylphosphine in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).[7][8]

-

Cool the reaction mixture to 0 °C using an ice bath.[8]

-

Slowly add a solution of DIAD in the same solvent to the reaction mixture with stirring.[7][8]

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.[8]

-

Upon completion, the reaction mixture is typically concentrated, and the product is purified by column chromatography to remove triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate byproduct.[8]

Safety and Handling

DIAD is a reactive compound and should be handled with appropriate safety precautions. It is classified as an irritant and may cause skin and eye irritation.[13] It is also considered a potential carcinogen.[2] Due to its thermal instability, DIAD can undergo self-accelerating decomposition, which can lead to a thermal runaway reaction.[5] Therefore, it should be stored in a cool, dark place and handled in a well-ventilated fume hood.[13] Personal protective equipment, including gloves and safety glasses, should be worn when handling this reagent.[13]

References

- 1. Diisopropyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Diisopropyl Azodicarboxylate [yyhx.ciac.jl.cn]

- 5. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]

- 6. CN104478758A - Synthesis method of diisopropyl azodicarboxylate - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Diisopropyl azodicarboxylate: Application, synthesis and decomposition_Chemicalbook [chemicalbook.com]

- 10. Diisopropyl azodicarboxylate | 2446-83-5 [chemicalbook.com]

- 11. Diisopropyl azodicarboxylate [organic-chemistry.org]

- 12. Page loading... [guidechem.com]

- 13. chembk.com [chembk.com]

Dibutyl fumarate molecular structure and weight

An In-depth Technical Guide to Dibutyl Fumarate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information.

Molecular Structure and Identification

This compound is the diester of n-butanol and fumaric acid. Structurally, it is characterized by a central trans-configured carbon-carbon double bond, flanked by two carboxylate groups, each esterified with a butyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | dibutyl (E)-but-2-enedioate[1] |

| Synonyms | Di-n-butyl fumarate, Fumaric acid dibutyl ester, Staflex DBF[2][3] |

| CAS Number | 105-75-9 |

| Molecular Formula | C₁₂H₂₀O₄[2] |

| Canonical SMILES | CCCCOC(=O)/C=C/C(=O)OCCCC[1] |

| InChI Key | JBSLOWBPDRZSMB-BQYQJAHWSA-N[1] |

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless to pale yellow liquid with a slightly sweet odor.[4] It is primarily used as a plasticizer and a monomer in polymer production.[3][5]

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Weight | 228.28 g/mol [1][2] |

| Density | 0.987 g/cm³ (at 20 °C)[2][6] |

| Boiling Point | 285 °C[7]; 141 °C (at 8 mmHg) |

| Melting Point | -13.5 °C[6] |

| Flash Point | 142 °C[7] |

| Auto-ignition Temperature | 255 °C[6] |

| Refractive Index | 1.452[2][7] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone, chloroform, and ethanol.[2][4][7] |

| ¹H NMR Spectroscopy | Spectra available.[1] |

| ¹³C NMR Spectroscopy | Spectra available.[1] |

| Infrared (IR) Spectroscopy | FTIR and Vapor Phase IR spectra available.[1][8] |

| Raman Spectroscopy | FT-Raman spectrum available.[1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commercially produced through the direct esterification of fumaric acid with n-butanol, typically in the presence of an acid catalyst.[3][4][9] The following is a representative laboratory-scale protocol derived from established esterification procedures.

Materials:

-

Fumaric acid

-

n-Butanol (excess)

-

Sulfuric acid (concentrated, catalyst)

-

Dichloromethane (for extraction)

-

20% Sodium carbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine fumaric acid and an excess of n-butanol (e.g., a 2:1 to 3:1 molar ratio of alcohol to acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 16-18 hours.[4] The progress of the reaction can be monitored by observing the formation of water.

-

Workup: After the reaction is complete (as indicated by the cessation of water formation), cool the mixture to room temperature.

-

Neutralization: Slowly add the cooled reaction mixture to a 20% sodium carbonate solution to neutralize the acidic catalyst.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer using dichloromethane.[4]

-

Washing and Drying: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.[4]

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess n-butanol, yielding the crude this compound product. For higher purity, the product can be purified via silica gel column chromatography using a mixture of ethyl acetate and petroleum ether.[4]

Analytical Method: Gas Chromatography (GC)

While a specific, validated protocol for this compound was not found, the analysis can be effectively performed using gas chromatography with a Flame Ionization Detector (GC-FID). The following is an example methodology adapted from a protocol for the related compound, dibutyl phthalate, which would require optimization for this compound.[10]

Instrumentation:

-

Gas Chromatograph with FID (e.g., Shimadzu GC-2010)[10]

-

Capillary Column (e.g., a non-polar or medium-polarity column suitable for ester analysis)

-

Autosampler

Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent like methanol or dichloromethane. Create a series of calibration standards by serial dilution of the stock solution.[10] An internal standard (e.g., benzyl benzoate) can be added to improve precision.[10]

-

Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to a known concentration.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Nitrogen

-

Oven Program: Start at an initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold. (Note: These parameters require optimization).

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample and quantify the this compound content by comparing its peak area to the calibration curve.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound | C12H20O4 | CID 5271570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (DBF) - CAS 105-75-9 - Suppliers China - Weifang Integratechem Co., Ltd. [integratechem.com]

- 3. This compound | 105-75-9 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. bisleyinternational.com [bisleyinternational.com]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. This compound | 105-75-9 | TCI AMERICA [tcichemicals.com]

- 8. This compound(105-75-9) IR Spectrum [chemicalbook.com]

- 9. Manufacturing method and process of this compound-Chemwin [en.888chem.com]

- 10. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of dibutyl fumarate. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Physical Properties of this compound

This compound is a clear, colorless liquid with a characteristic odor.[1] It is widely used as a plasticizer and a comonomer in the production of various polymers.[2][3]

| Property | Value | Units | Conditions | References |

| Molecular Formula | C₁₂H₂₀O₄ | [4] | ||

| Molecular Weight | 228.28 | g/mol | [4][5] | |

| Melting Point | -18 to -13.5 | °C | [1][6][7][8][9][10] | |

| Boiling Point | 280 - 285 | °C | 760 mmHg | [6][7][11] |

| 141 | °C | 8 mmHg | [8][9][10][12][13] | |

| 108 - 110 | °C | [1] | ||

| Density | 0.98 - 0.99 | g/cm³ | 20 °C | [1][6][8][9][12] |

| 0.987 | g/cm³ | 20 °C | [4] | |

| 0.985±0.002 | g/cm³ | 25 °C | [14] | |

| Refractive Index | 1.444 - 1.452 | 20 °C | [2][4][6][7] | |

| Flash Point | 90 - 142 | °C | Closed Cup | [1][6][9][10][12][13] |

| Vapor Pressure | 0.164 | Pa | 20 °C | [10][12][13] |

| 0.004 | mmHg | 25 °C (est.) | [11] | |

| Solubility in Water | Insoluble / 11.09 | mg/L | 20 °C | [4][6][7][10][12][13][15] |

| Solubility in Solvents | Soluble in acetone, chloroform, alcohols, and esters | [4][6][15] | ||

| Viscosity | ≤8 | cP | 25 °C | [14] |

Chemical Properties of this compound

| Property | Description | References |

| Stability | Stable under normal temperatures and pressures. No decomposition if used according to specifications. | [1][7] |

| Reactivity | Can react with strong oxidizing materials. | [7][12] |

| Hazardous Reactions | No dangerous reactions are known under normal conditions. | [1] |

| Decomposition | When heated to decomposition, it may emit acrid smoke and fumes. | [10] |

| Hydrolysis | As an ester, it can undergo hydrolysis, especially in the presence of acids or bases, to form fumaric acid and n-butanol. |

Experimental Protocols

The determination of the physical and chemical properties of this compound should be conducted using standardized and validated methods to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments based on internationally recognized guidelines from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Determination of Boiling Point

The boiling point of this compound can be determined using a method compliant with ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids .[16][17][18][19][20]

Principle: This method involves the distillation of a liquid under controlled conditions to determine its boiling range.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiver (graduated cylinder)

-

Heat source (heating mantle or oil bath)

-

Calibrated thermometer or temperature probe

Procedure:

-

A 100 mL sample of this compound is placed in the distillation flask.

-

The apparatus is assembled, ensuring all connections are secure.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds.

-

The final boiling point is the maximum temperature reached during the distillation.

-

For determinations at reduced pressure, a vacuum pump and manometer are connected to the apparatus, and the pressure is recorded.

Determination of Density

The density of liquid chemicals like this compound is accurately measured using a digital density meter according to ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .[4][5][13][15][21]

Principle: This method relies on the measurement of the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Thermostatic control for the measuring cell

-

Syringe or automated injection system for sample introduction

Procedure:

-

The digital density meter is calibrated using two reference standards of known density (e.g., dry air and pure water).

-

The temperature of the measuring cell is set to the desired value (e.g., 20°C) and allowed to stabilize.

-

The sample of this compound is introduced into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the filled tube and calculates the density.

-

The measurement is repeated until a stable reading is obtained.

Determination of Flash Point

The flash point of this compound can be determined using the Pensky-Martens Closed Cup Tester as described in ASTM D93 .[1][2][7][9][14]

Principle: This test determines the lowest temperature at which the vapors of the liquid will ignite when an ignition source is applied.

Apparatus:

-

Pensky-Martens closed-cup apparatus (manual or automated)

-

Stirrer

-

Heat source

-

Ignition source (gas flame or electric igniter)

-

Calibrated thermometer or temperature probe

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The lid is placed on the cup, and the apparatus is assembled.

-

The sample is heated at a slow, constant rate while being stirred.

-

At specified temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which a flash is observed.

Determination of Refractive Index

The refractive index of this compound is determined using a refractometer following the principles outlined in ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids .[10][11][22][23][24]

Principle: This method measures the extent to which light is bent (refracted) when it passes through the liquid. The refractive index is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Light source (typically a sodium lamp for the D-line at 589.3 nm)

-

Constant temperature bath to control the prism temperature

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The temperature of the refractometer prisms is set to the desired value (e.g., 20°C) and allowed to stabilize.

-

A few drops of the this compound sample are placed on the lower prism.

-

The prisms are closed, and the light is allowed to pass through the sample.

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece (for an Abbe refractometer). A digital refractometer will provide a direct reading.

-

The refractive index is read from the instrument's scale or digital display.

Determination of Water Solubility

The aqueous solubility of this compound can be determined using methods described in ASTM E1148 - Standard Test Method for Measurements of Aqueous Solubility .[6][25][26][27][28]

Principle: A saturated solution of the compound in water is prepared, and the concentration of the dissolved compound is determined by a suitable analytical method.

Apparatus:

-

Flasks with stoppers

-

Constant temperature shaker or bath

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC))

Procedure:

-

An excess amount of this compound is added to a known volume of pure water in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, the mixture is allowed to stand to let the undissolved material settle.

-

A clear aqueous sample is taken, and any remaining undissolved material is removed by centrifugation or filtration.

-

The concentration of this compound in the aqueous phase is quantified using a calibrated analytical method.

Visualizations

Synthesis of this compound

The primary industrial method for producing this compound is through the esterification of fumaric acid with n-butanol, typically in the presence of an acid catalyst.[29]

Quality Control Workflow for this compound

A robust quality control workflow is essential to ensure the purity and consistency of this compound for its intended applications.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 3. accredit.org [accredit.org]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. store.astm.org [store.astm.org]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. store.astm.org [store.astm.org]

- 10. scribd.com [scribd.com]

- 11. matestlabs.com [matestlabs.com]

- 12. oecd.org [oecd.org]

- 13. store.astm.org [store.astm.org]

- 14. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 15. ASTM D4052 - eralytics [eralytics.com]

- 16. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 17. webstore.ansi.org [webstore.ansi.org]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. standards.globalspec.com [standards.globalspec.com]

- 20. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 21. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 22. scribd.com [scribd.com]

- 23. petrolube.com [petrolube.com]

- 24. store.astm.org [store.astm.org]

- 25. store.astm.org [store.astm.org]

- 26. scribd.com [scribd.com]

- 27. store.astm.org [store.astm.org]

- 28. ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility | Russian regulatory documents in English. Russian Norms. [russiannorms.com]

- 29. This compound | 105-75-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Exploratory Studies of Dibutyl Fumarate Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl fumarate (DBF) is an unsaturated polyester that holds significant interest in polymer chemistry. As a 1,2-disubstituted ethylene derivative, its polymerization behavior presents unique characteristics. This technical guide provides a comprehensive overview of the exploratory studies on the polymerization of this compound, with a focus on its homopolymerization and copolymerization. Due to the limited availability of specific data on the homopolymerization of this compound, this guide also draws upon studies of structurally similar dialkyl fumarates to provide a broader context and potential experimental avenues. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing experimental protocols, presenting quantitative data, and visualizing key processes.

Data Presentation

The following tables summarize the quantitative data gathered from various studies on the polymerization of dialyl fumarates and the characterization of the resulting polymers.

| Polymerization Type | Monomer(s) | Initiator | Temperature (°C) | Time (hr) | Solvent | Observations | Reference |

| Bulk | Diethyl Fumarate | Benzoyl Peroxide (0.1%) | 70 | 48 | None | Successful polymerization | [1] |

| Bulk | Di-n-propyl Fumarate | Benzoyl Peroxide (0.1%) | 70 | 48 | None | Successful polymerization | [1] |

| Solution | Dimethyl Fumarate | Azobisisobutyronitrile (2%) | 75 | 48 | Dioxane | Successful polymerization | [1] |

| Solution | Di-n-butyl Itaconate | AIBN | 50 | - | Benzene | Homopolymerization studied | [2] |

| Copolymerization | Vinyl Acetate & Dibutyl Maleate | AIBN | 52.5 - 67.5 | 1.5 - 4.5 | Chloroform | Kinetic study performed | [3] |

Table 1: Summary of Polymerization Conditions for Dialkyl Fumarates and Related Monomers. This table provides an overview of the experimental conditions used in the polymerization of various dialkyl fumarates, offering insights into potential parameters for this compound polymerization.

| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Analytical Method | Reference |

| Poly(di-tert-butyl fumarate) | 43,500 - 173,000 | - | - | Light Scattering | [4] |

| Poly(propylene fumarate) | 4,600 (at 150°C) | 10,500 (at 150°C) | 2.28 | GPC | [5] |

| Poly(vinyl acetate-co-dibutyl maleate) | - | - | - | GPC | [3] |

| General Poly(dialkyl fumarates) | 46,000 - 384,000 | - | - | GPC | [6] |

Table 2: Molecular Weight Data of Poly(fumarates) and Related Polymers. This table presents the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for various polymers related to this compound.

| Polymer/Material | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) | Analytical Method | Reference |

| Poly(diethyl fumarate) | - | - | DSC | [1] |

| Poly(di-n-propyl fumarate) | - | - | DSC | [1] |

| Poly(butyl fumarate)/Poly(propylene fumarate)-diacrylate network | 344.6 - 365.2 | 342.63 (onset) | DSC, TGA | [7] |

| PLA plasticized with this compound | Lowered compared to neat PLA | - | DSC | [8] |

Table 3: Thermal Properties of Poly(fumarates) and Related Materials. This table summarizes the thermal characteristics, including glass transition temperature (Tg) and decomposition temperature, for various fumarate-based polymers.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on studies of similar dialkyl fumarates and can be adapted for the study of this compound polymerization.

Bulk Homopolymerization of a Dialkyl Fumarate (Adapted from Poly(diethyl fumarate))

Objective: To synthesize poly(dialkyl fumarate) via bulk polymerization.

Materials:

-

Dialkyl fumarate monomer (e.g., diethyl fumarate as a model)[1]

-

Benzoyl peroxide (initiator)[1]

-

Acetone (for dissolution)

-

Precipitant (e.g., petroleum ether)[1]

Procedure:

-

The dialkyl fumarate monomer is purified by fractional distillation under reduced pressure.[1]

-

0.1% by weight of benzoyl peroxide is added to the purified monomer in a reaction vessel.[1]

-

The mixture is heated to 70°C and maintained for 48 hours in a sealed environment.[1]

-

After polymerization, the resulting polymer is dissolved in acetone to form a 1-3% solution.[1]

-

The polymer is isolated by precipitation into a non-solvent such as petroleum ether.[1]

-

The precipitated polymer is collected and dried in a vacuum oven until a constant weight is achieved.[1]

Synthesis of Poly(butyl fumarate) via Two-Step Transesterification

Objective: To synthesize poly(butyl fumarate) through a transesterification reaction.

Materials:

-

Diethyl fumarate[7]

-

1,4-butanediol[7]

-

Zinc chloride (catalyst)[7]

-

Hydroquinone (radical inhibitor)[7]

-

Methylene chloride (solvent)

-

1.85 vol % HCl in H₂O (for washing)

-

Brine

-

Sodium sulfate (drying agent)

-

Petroleum ether (for precipitation)

Procedure: Step 1: Synthesis of bis(hydroxybutyl) fumarate

-

Diethyl fumarate (250 mmol) and 1,4-butanediol (750 mmol) are reacted in the presence of zinc chloride (2.5 mmol) as a catalyst and hydroquinone (0.5 mmol) as a radical inhibitor.[7]

-

The reaction is conducted in a heated vessel with mechanical stirring, and the temperature is gradually increased from 110 to 140°C over approximately 8 hours under a nitrogen blanket.[7]

Step 2: Transesterification to Poly(butyl fumarate)

-

The intermediate product, bis(hydroxybutyl) fumarate, is then heated continuously for 7 hours at 130°C under low pressure (5 mmHg) to undergo transesterification, forming poly(butyl fumarate).[7]

-

The resulting product is dissolved in methylene chloride for purification.[7]

-

The polymer solution is first washed with an acidic solution (1.85 vol % HCl in H₂O) to remove the zinc chloride catalyst, followed by two washes with pure water and two washes with brine.[7]

-

The organic phase is dried with sodium sulfate.[7]

-

The concentrated product is then precipitated in petroleum ether twice to remove the radical inhibitor.[7]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows in the study of this compound polymerization.

Caption: Free Radical Polymerization Mechanism.

Caption: General Experimental Workflow.

Caption: Poly(butyl fumarate) Synthesis.

References

- 1. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Manufacturing method and process of this compound-Chemwin [en.888chem.com]

- 6. This compound | 105-75-9 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Fundamental research on dibutyl fumarate as a comonomer

An In-Depth Technical Guide to Dibutyl Fumarate as a Comonomer

Introduction

This compound (DBF) is a diester of fumaric acid that serves as a versatile comonomer in the synthesis of a wide range of polymers. Due to the 1,2-disubstituted ethylenic structure of fumarates, their homopolymerization can be challenging due to steric hindrance.[1] However, they readily copolymerize with various vinyl monomers, allowing for the tailoring of polymer properties. This technical guide provides a comprehensive overview of the fundamental research on this compound as a comonomer, focusing on its synthesis, properties, and potential applications, particularly for researchers, scientists, and professionals in drug development. Copolymers containing DBF are used in the production of coatings, adhesives, and as surface conditioning agents.[2][3]

Physicochemical and Thermal Properties of this compound Copolymers

The incorporation of this compound into a polymer backbone significantly influences its physicochemical and thermal properties. Fumaric polymers are noted for their high thermal stability and solubility in common solvents.[4] The glass transition temperature (Tg), a critical parameter for polymer characterization, can be adjusted by selecting appropriate comonomers to pair with DBF.[4] Generally, the Tg of poly(dialkyl fumarates) is higher than that of corresponding poly(alkyl acrylates) and decreases as the length of the alkyl side chain increases.[5]

When used as a plasticizer for poly(lactic acid) (PLA), this compound has been shown to lower the glass transition temperature, reduce the Young's modulus, and increase the elongation at break, indicating an increase in the material's ductility.[6]

Table 1: Summary of Physicochemical and Thermal Data for this compound and Related Copolymers

| Property | Value/Observation | Comonomer System | Reference |

| Reactivity Ratios (r1, r2) | r1(Vinyl Acetate) = 0.1135, r2(Dibutyl Maleate*) = 0.0562 | Vinyl Acetate / Dibutyl Maleate | [7] |

| r1(Styrene) ≈ 0.95, r2(Butyl Acrylate**) ≈ 0.18 (in Benzene) | Styrene / Butyl Acrylate | [8] | |

| Glass Transition Temp. (Tg) | Decreases with increasing DBF content. | PLA plasticized with DBF | [6] |

| Higher than corresponding poly(alkyl acrylates).[5] | Poly(dialkyl fumarates) | [5] | |

| Thermal Stability | Copolymers with fumarate units show high thermal stability.[9] | Fumarate Copolymers | [4][9] |

| Mechanical Properties | Increases elongation at break in PLA from 1.3% to ~210%.[6] | PLA with 12 wt% DBF | [6] |

*Note: Data for Dibutyl Maleate (DBM), the cis-isomer of DBF, is often used as a proxy due to their similar reactivity in radical polymerization. **Note: Data for Butyl Acrylate is provided to give a general idea of reactivity with acrylates.

Copolymerization of this compound

This compound is typically copolymerized via free-radical polymerization.[10] It can be copolymerized with a variety of monomers, including vinyl acetate, styrene, and acrylates, to create copolymers with tailored properties.[2][3][11] The reactivity ratios indicate how readily each monomer reacts with the growing polymer chain. For systems involving fumarates and maleates, the reactivity ratios are often both less than one, suggesting a tendency towards alternating copolymerization.[7]

Below is a diagram illustrating the general workflow for the synthesis and characterization of a DBF-containing copolymer.

The following diagram illustrates the key steps in the free-radical copolymerization of this compound (M1) with a generic vinyl comonomer (M2).

Experimental Protocols

This section provides a representative protocol for the free-radical solution copolymerization of this compound with a comonomer such as styrene or vinyl acetate.

4.1. Materials

-

This compound (DBF): Purified by distillation under reduced pressure.

-

Comonomer (e.g., Styrene, Vinyl Acetate): Purified by washing with aqueous NaOH, followed by water, drying over MgSO4, and distillation under reduced pressure.[12]

-

Initiator (e.g., 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)): Recrystallized from a suitable solvent (e.g., methanol for AIBN).

-

Solvent (e.g., Toluene, Benzene): Purified by standard methods.

-

Precipitating Agent (e.g., Methanol, Hexane).

4.2. Procedure: Solution Copolymerization

-

A specific molar ratio of DBF and the comonomer are dissolved in the chosen solvent (e.g., toluene) in a three-necked round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer.[10][13]

-

The initiator (e.g., 1 mol% relative to the total monomers) is added to the mixture.[13]

-

The mixture is deoxygenated by bubbling with dry nitrogen for approximately 20-30 minutes.[12]

-

The flask is then placed in a thermostatically controlled oil bath and heated to the desired reaction temperature (e.g., 60-80°C).[10][13][14]

-

The polymerization is allowed to proceed for a predetermined time (e.g., 4-24 hours), with stirring.

-

To keep the conversion low (typically <15%) for reactivity ratio calculations, the reaction is quenched by cooling the flask in an ice bath.[15]

-

The resulting polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol).[12][15]

-

The precipitated polymer is filtered, redissolved in a small amount of a suitable solvent (e.g., THF), and reprecipitated to remove unreacted monomers and initiator residues. This process is repeated two to three times.[7]

-

The final purified copolymer is dried in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.[16]

4.3. Characterization

-

Copolymer Composition: Determined by ¹H-NMR spectroscopy by integrating the characteristic peaks of each monomer unit.[7][10]

-

Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[4][16]

-

Glass Transition Temperature (Tg): Measured by Differential Scanning Calorimetry (DSC).[4][5]

Structure-Property Relationships and Applications in Drug Development

The properties of DBF-containing copolymers are directly related to their composition. For instance, increasing the DBF content can modulate the glass transition temperature, which is crucial for applications in drug delivery systems where polymer flexibility and degradation rates are important. Fumarate-based copolymers are being explored for biomedical applications, including as scaffolds for tissue regeneration and in drug delivery systems.[1] Copolymers of vinyl acetate and dialkylfumarates have been synthesized and formed into membranes with potential for use as transdermal delivery systems.[17][18]

The following diagram illustrates the relationship between the mole fraction of DBF in a copolymer and its glass transition temperature.

Conclusion

This compound is a valuable comonomer for creating a diverse range of copolymers with tunable properties. Its ability to be incorporated into polymer chains via free-radical polymerization allows for the modification of thermal and mechanical characteristics, making DBF-containing copolymers suitable for various applications, from industrial coatings and adhesives to advanced biomedical uses like drug delivery systems. Further research into the copolymerization of DBF with novel monomers could lead to the development of new materials with enhanced functionalities for specialized applications.

References

- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 2. gravitaschemical.com [gravitaschemical.com]

- 3. bisley.biz [bisley.biz]

- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 5. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Copolymers of bulky fumarate: synthesis and their properties | Semantic Scholar [semanticscholar.org]

- 11. This compound | 105-75-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Fumarate copolymers-based membranes overlooking future transdermal delivery devices: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fumarate copolymers-based membranes overlooking future transdermal delivery devices: synthesis and properties - CONICET [bicyt.conicet.gov.ar]

An In-depth Technical Guide to the Solubility of Dibutyl Fumarate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dibutyl fumarate in various common organic solvents. While specific quantitative solubility data is not extensively available in publicly accessible literature, this document compiles the existing qualitative information and presents a generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory work involving this compound, particularly in the fields of polymer chemistry, drug formulation, and materials science.

Introduction to this compound

This compound (DBF) is a diester of fumaric acid and n-butanol, with the chemical formula C₁₂H₂₀O₄. It is a colorless liquid known for its utility as a plasticizer, a reactive diluent, and a comonomer in the synthesis of various polymers.[1] Its physical and chemical properties, particularly its solubility, are crucial for its application in coatings, adhesives, and as a medium for chemical reactions.

Qualitative Solubility of this compound

Based on available chemical data sheets and databases, the solubility of this compound in a range of common organic solvents has been qualitatively described. It is generally characterized as being soluble in many organic solvents while being insoluble in water. A summary of this information is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Acetone | Soluble[1][2] |

| Chloroform | Soluble[1] |

| Ethanol | Soluble |

| Ether | Soluble |

| Alcohols (general) | Soluble |

| Esters (general) | Soluble |

| Ketones (general) | Soluble |

| Water | Insoluble[2][3] |

Note: The term "Soluble" indicates that this compound dissolves in the solvent, but does not specify the concentration at which it is soluble. The water solubility has been calculated to be approximately 11.09 mg/L at 20°C[3][4].

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative data on the solubility of this compound, a standardized experimental protocol is required. The following section outlines a generalized methodology based on the widely accepted isothermal "shake-flask" method, which is a common technique for determining the solubility of a substance in a specific solvent at a controlled temperature.

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: HPLC-grade or equivalent high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

-

Screw-capped glass vials or flasks

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

-

Centrifuge (optional)

-

Experimental Procedure

-

Preparation of Solvent: The selected organic solvent should be pre-conditioned to the desired experimental temperature.

-

Sample Preparation: An excess amount of this compound is added to a series of glass vials. The exact amount of solute should be enough to ensure that a saturated solution is formed, with undissolved solid/liquid remaining at equilibrium.

-

Addition of Solvent: A known volume or mass of the temperature-conditioned solvent is added to each vial containing the excess this compound.

-

Equilibration: The vials are tightly sealed and placed in the thermostatic shaker bath set to the desired temperature. The vials are agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The optimal equilibration time should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle. If necessary, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pipette or syringe. The withdrawn sample is immediately filtered through a syringe filter to remove any suspended particles. This step is critical to prevent undissolved solute from being included in the analysis.

-

Dilution and Analysis: The filtered, saturated solution is accurately diluted with the same solvent to a concentration that falls within the linear range of the analytical instrument. The concentration of this compound in the diluted sample is then determined using a pre-calibrated analytical method (e.g., GC-FID or HPLC).

-

Calculation of Solubility: The solubility of this compound in the solvent at the specific temperature is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility can be expressed in various units, such as grams per 100 mL of solvent (g/100mL), moles per liter (mol/L), or mole fraction.

-

Replication: The experiment should be repeated at least three times for each solvent and temperature to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

References

Initial investigation of dibutyl fumarate reactivity

An In-depth Technical Guide on the Core Reactivity of Dibutyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract